molecular formula C22H28N2O4S B2680617 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922023-83-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2680617
CAS RN: 922023-83-4
M. Wt: 416.54
InChI Key: QRSRLIRTUBPLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Research on structurally related sulfonamide compounds has demonstrated their ability to inhibit human carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer. For example, a study on [1,4]oxazepine-based primary sulfonamides showed strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting the potential of such compounds in developing new therapeutic agents (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. A study synthesizing new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant activity against various bacterial and fungal strains, suggesting the potential of sulfonamide compounds in combating infectious diseases (Hassan, 2013).

Photodynamic Therapy for Cancer Treatment

The development of new photosensitizers for photodynamic therapy (PDT) is a promising area of cancer research. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed high singlet oxygen quantum yield, indicating its potential as an effective photosensitizer for PDT in cancer treatment (Pişkin et al., 2020).

Anticancer Research

Benzenesulfonamide derivatives have been investigated for their anti-HIV and antifungal activities, as well as their potential as anticancer agents. A study on N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides showed promising results in vitro for their anti-HIV and antifungal activities, suggesting their potential application in anticancer research (Zareef et al., 2007).

Novel Synthetic Pathways

The exploration of novel synthetic pathways for the creation of complex heterocyclic compounds is a key area of chemical research. Studies on the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via unusual ring-expansion processes demonstrate the potential of sulfonamide derivatives in facilitating the synthesis of novel compounds with potential therapeutic applications (Kolluri et al., 2018).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-11-15(3)14(2)10-16(20)4/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSRLIRTUBPLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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